

The correct IUPAC nomenclature for methyl diphenylacetate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2,2-Diphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and spectral characterization of methyl 2,2-diphenylacetate.

IUPAC Nomenclature and Chemical Structure

The correct IUPAC name for the compound commonly known as **methyl diphenylacetate** is methyl 2,2-diphenylacetate.[1][2]

Chemical Structure:

Molecular Formula: C₁₅H₁₄O₂[2]

Molecular Weight: 226.27 g/mol [2]

CAS Number: 3469-00-9[2]

SMILES: COC(=0)C(C1=CC=CC=C1)C2=CC=CC=C2[2]

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2,2-diphenylacetate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 2,2-Diphenylacetate

Property	Value	Reference
Appearance	White to light yellow powder or crystals	[3]
Melting Point	59-62 °C	
Boiling Point	Not available	-
Solubility	Soluble in methanol	-
Purity	≥98%	[3]

Experimental Protocol: Synthesis of Methyl 2,2-Diphenylacetate

The synthesis of methyl 2,2-diphenylacetate can be achieved via the Fischer esterification of diphenylacetic acid with methanol, catalyzed by a strong acid.

Materials:

- Diphenylacetic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Heating mantle

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve diphenylacetic acid in an excess of anhydrous methanol.
- Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
- Extraction: Add dichloromethane to the separatory funnel to extract the product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.[4]
- Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude methyl 2,2-diphenylacetate.

• Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to obtain the final product with high purity.

Spectroscopic Data

The structure of methyl 2,2-diphenylacetate can be confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for Methyl 2,2-Diphenylacetate

Technique	Key Data	Reference
¹H NMR	Data available in spectral databases.	[2]
¹³ C NMR	Data available in spectral databases.	[2]
IR Spectroscopy	Characteristic ester carbonyl (C=O) stretch. Data available in spectral databases.	[5]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight. Data available in spectral databases.	[2]

Note: Specific peak assignments for NMR and IR spectra can be found in the referenced spectral databases.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of methyl 2,2-diphenylacetate.

Click to download full resolution via product page

Workflow for the synthesis of methyl 2,2-diphenylacetate.

Biological Activity

While this guide focuses on the chemical aspects of methyl 2,2-diphenylacetate, it is worth noting that ester-containing compounds are a significant class of molecules in drug discovery and development. The biological activities of derivatives of related compounds, such as 2-methylacetophenone, have been explored for antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6] Further research into the specific biological profile of methyl 2,2-diphenylacetate and its derivatives may reveal potential therapeutic applications. The modification of carboxylic acids to their methyl esters is a common strategy in medicinal chemistry to enhance properties such as cell permeability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. Methyl alpha-phenylbenzeneacetate | C15H14O2 | CID 77019 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. METHYL DIPHENYLACETATE(3469-00-9) IR Spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The correct IUPAC nomenclature for methyl diphenylacetate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188070#the-correct-iupac-nomenclature-for-methyl-diphenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com